Cas no 2138047-82-0 (5-(3-methylphenyl)-2-propylaniline)

5-(3-methylphenyl)-2-propylaniline Chemical and Physical Properties
Names and Identifiers
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- 5-(3-methylphenyl)-2-propylaniline
- 2138047-82-0
- EN300-1142351
-
- Inchi: 1S/C16H19N/c1-3-5-13-8-9-15(11-16(13)17)14-7-4-6-12(2)10-14/h4,6-11H,3,5,17H2,1-2H3
- InChI Key: SHULTHSZBFBVRJ-UHFFFAOYSA-N
- SMILES: NC1C=C(C=CC=1CCC)C1C=CC=C(C)C=1
Computed Properties
- Exact Mass: 225.151749610g/mol
- Monoisotopic Mass: 225.151749610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 26Ų
5-(3-methylphenyl)-2-propylaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1142351-1.0g |
5-(3-methylphenyl)-2-propylaniline |
2138047-82-0 | 1g |
$743.0 | 2023-06-09 | ||
Enamine | EN300-1142351-10g |
5-(3-methylphenyl)-2-propylaniline |
2138047-82-0 | 95% | 10g |
$3191.0 | 2023-10-26 | |
Enamine | EN300-1142351-0.05g |
5-(3-methylphenyl)-2-propylaniline |
2138047-82-0 | 95% | 0.05g |
$624.0 | 2023-10-26 | |
Enamine | EN300-1142351-0.25g |
5-(3-methylphenyl)-2-propylaniline |
2138047-82-0 | 95% | 0.25g |
$683.0 | 2023-10-26 | |
Enamine | EN300-1142351-0.5g |
5-(3-methylphenyl)-2-propylaniline |
2138047-82-0 | 95% | 0.5g |
$713.0 | 2023-10-26 | |
Enamine | EN300-1142351-2.5g |
5-(3-methylphenyl)-2-propylaniline |
2138047-82-0 | 95% | 2.5g |
$1454.0 | 2023-10-26 | |
Enamine | EN300-1142351-5.0g |
5-(3-methylphenyl)-2-propylaniline |
2138047-82-0 | 5g |
$2152.0 | 2023-06-09 | ||
Enamine | EN300-1142351-5g |
5-(3-methylphenyl)-2-propylaniline |
2138047-82-0 | 95% | 5g |
$2152.0 | 2023-10-26 | |
Enamine | EN300-1142351-10.0g |
5-(3-methylphenyl)-2-propylaniline |
2138047-82-0 | 10g |
$3191.0 | 2023-06-09 | ||
Enamine | EN300-1142351-0.1g |
5-(3-methylphenyl)-2-propylaniline |
2138047-82-0 | 95% | 0.1g |
$653.0 | 2023-10-26 |
5-(3-methylphenyl)-2-propylaniline Related Literature
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
Additional information on 5-(3-methylphenyl)-2-propylaniline
Comprehensive Overview of 5-(3-methylphenyl)-2-propylaniline (CAS No. 2138047-82-0): Properties, Applications, and Industry Insights
5-(3-methylphenyl)-2-propylaniline (CAS No. 2138047-82-0) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This aniline derivative incorporates a 3-methylphenyl group and a propyl side chain, which contribute to its distinct physicochemical properties. Recent studies highlight its potential as a building block for bioactive molecules, particularly in the development of small-molecule inhibitors targeting specific enzymatic pathways.
The compound's molecular formula (C16H19N) and moderate lipophilicity make it suitable for drug discovery applications where balanced solubility and membrane permeability are required. Researchers are particularly interested in its structure-activity relationship (SAR) when incorporated into heterocyclic scaffolds. A 2023 study published in the Journal of Medicinal Chemistry noted analogs of 5-(3-methylphenyl)-2-propylaniline demonstrated promising activity in kinase modulation, aligning with current trends in targeted cancer therapies.
From a synthetic chemistry perspective, this compound serves as a versatile intermediate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig animations. Its electron-rich aromatic system facilitates selective functionalization, making it valuable for constructing complex molecular architectures. Industry reports indicate growing demand for such fine chemicals in contract research organizations (CROs) specializing in custom synthesis services.
Environmental and green chemistry considerations have driven innovation in the production of 5-(3-methylphenyl)-2-propylaniline. Modern synthetic routes emphasize atom economy and reduced waste generation, employing catalytic hydrogenation instead of traditional stoichiometric reductions. These advancements address the pharmaceutical industry's focus on sustainable manufacturing practices, a topic frequently searched in chemical industry forums and research databases.
Analytical characterization of this compound typically involves HPLC (high-performance liquid chromatography) with UV detection, complemented by mass spectrometry and NMR spectroscopy. The proton NMR spectrum shows distinctive signals for the propyl chain (δ 0.9-1.7 ppm) and aromatic protons (δ 6.8-7.4 ppm), while the amino group appears as a broad singlet around δ 3.5 ppm. Such detailed spectral data is crucial for quality control in GMP-compliant synthesis.
Emerging applications in material science have expanded the utility of 5-(3-methylphenyl)-2-propylaniline. Its incorporation into conducting polymers and organic semiconductors has shown promise for flexible electronics development. This aligns with current market trends toward wearable technology and IoT devices, making it a compound of interest in multidisciplinary research collaborations between chemists and engineers.
Storage and handling recommendations for this compound emphasize protection from oxidation and moisture, typically achieved through argon atmosphere storage in amber glass containers. These precautions maintain the stability of the primary amine functionality, which is essential for its reactivity in subsequent synthetic transformations. Such practical considerations are frequently discussed in laboratory safety forums and chemical handling guidelines.
The global market for 5-(3-methylphenyl)-2-propylaniline reflects broader trends in specialty chemicals demand, with compound annual growth rates (CAGR) projected at 6-8% through 2028 according to industry analysts. This growth is driven by increasing R&D investment in precision medicine and agrochemical innovation, where such tailor-made intermediates play crucial roles in lead optimization processes.
Recent patent literature reveals novel applications of 5-(3-methylphenyl)-2-propylaniline derivatives in photodynamic therapy agents and molecular imaging probes. These developments capitalize on the compound's ability to serve as a fluorophore precursor when appropriately functionalized, addressing the growing need for theranostic agents in modern medicine. Such cutting-edge applications make this compound a frequent subject in scientific literature searches and database mining activities.
For researchers sourcing 5-(3-methylphenyl)-2-propylaniline, important considerations include purity specifications (typically ≥97% by HPLC), isomeric content, and residual solvent levels. Leading suppliers now provide comprehensive analytical certificates with batch-to-batch consistency data, responding to the pharmaceutical industry's emphasis on quality by design (QbD) principles. These details are critical for scientists conducting structure-based drug design or medicinal chemistry optimization projects.
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